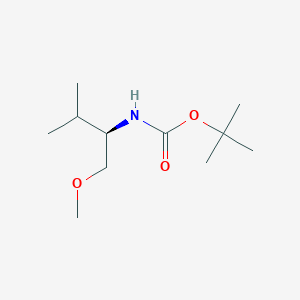

N-Tert-butoxycarbonyl-O-methyl-D-valinol

Beschreibung

N-Tert-butoxycarbonyl-O-methyl-D-valinol (abbreviated here for clarity as Boc-O-Me-D-valinol) is a chiral amino alcohol derivative widely utilized in organic synthesis and pharmaceutical chemistry. Its structure features a valinol backbone (derived from the amino acid valine) with two key modifications:

- N-Tert-butoxycarbonyl (Boc) group: A base-labile protecting group commonly used to shield the amine functionality during multi-step syntheses.

- O-Methyl ether: A stable protecting group for the hydroxyl moiety, enhancing solubility in nonpolar solvents and reducing undesired side reactions.

The compound is characterized by its stereochemical configuration (D-configuration at the chiral center) and stability under acidic conditions, making it valuable in peptide synthesis, glycosylation reactions, and asymmetric catalysis. Its Boc group is typically removed under mild acidic conditions (e.g., trifluoroacetic acid), while the O-methyl group remains intact unless subjected to harsh deprotection methods like BBr₃.

Eigenschaften

Molekularformel |

C11H23NO3 |

|---|---|

Molekulargewicht |

217.31 g/mol |

IUPAC-Name |

tert-butyl N-[(2R)-1-methoxy-3-methylbutan-2-yl]carbamate |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(7-14-6)12-10(13)15-11(3,4)5/h8-9H,7H2,1-6H3,(H,12,13)/t9-/m0/s1 |

InChI-Schlüssel |

ADBTYWXZMWFEHN-VIFPVBQESA-N |

Isomerische SMILES |

CC(C)[C@H](COC)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C)C(COC)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Boc-O-Me-D-valinol with structurally related amino alcohol derivatives, focusing on synthetic utility, stability, and physicochemical properties.

Table 1: Key Comparisons

*Yields from representative glycosylation or coupling reactions.

†Solid-phase peptide synthesis.

Key Findings

Protecting Group Stability: The Boc group in Boc-O-Me-D-valinol demonstrates superior stability under basic and neutral conditions compared to the acid-labile Ac (acetyl) group or base-sensitive Fmoc (fluorenylmethyloxycarbonyl) group . This makes Boc-O-Me-D-valinol ideal for reactions requiring prolonged exposure to mildly acidic or neutral environments. The O-methyl ether provides exceptional hydrolytic stability compared to O-benzyl or O-acetyl groups, which require harsher deprotection conditions (e.g., hydrogenolysis for O-Bn).

Synthetic Efficiency: Boc-O-Me-D-valinol achieves moderate yields (48%) in glycosylation reactions, as evidenced in the synthesis of complex glycosphingolipids . This is comparable to Boc-O-Bn-D-valinol (52%) but outperforms Fmoc-protected analogs (35%) due to Fmoc’s sensitivity to piperidine during deprotection.

Solubility and Handling: Boc-O-Me-D-valinol exhibits high solubility in dichloromethane (CH₂Cl₂), a trait critical for reactions in nonpolar media.

Stereochemical Influence: The D-configuration of valinol ensures compatibility with enzymatic resolutions and chiral auxiliaries, a feature shared with other D-configured analogs but distinct from L-configured variants, which may exhibit divergent biological activity.

Research Implications

Boc-O-Me-D-valinol’s balance of stability and synthetic versatility positions it as a preferred intermediate in complex molecule synthesis. For example, its use in glycosylation reactions (as demonstrated in ) highlights its role in constructing biologically active glycosphingolipids .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.